Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC13515626
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O2 |
|---|---|
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C10H11BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-5,12H,2,6H2,1H3 |
| Standard InChI Key | OQKCHBFYUHVIDI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=CC(=CN2CN1)Br |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CN2CN1)Br |
Introduction
Structural Characteristics and Nomenclature
Core Scaffold Analysis
The compound’s backbone consists of a pyrrolo[1,2-c]pyrimidine system, a bicyclic structure merging a five-membered pyrrole ring with a six-membered pyrimidine ring. The numbering follows IUPAC guidelines:
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Pyrrole ring: Positions 1 and 2 are part of the fused system.
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Pyrimidine ring: Positions 3–6 include the bromine substituent at position 6 and the ester group at position 3.
The 1,2-dihydro designation indicates partial saturation of the pyrrole ring, distinguishing it from fully aromatic analogs. The ester group (-COOEt) at position 3 enhances solubility and serves as a handle for further derivatization .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrN₃O₂ | |
| Molecular Weight | 284.11 g/mol | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate likely involves:
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Ring Formation: Cyclization of a brominated pyrimidine precursor with a pyrrole derivative.
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Esterification: Introduction of the ethyl carboxylate group via nucleophilic substitution or ester exchange.
A related patent (CN103788092A) describes the synthesis of 6-bromoimidazo[1,2-a]pyridine using 2-amino-5-bromopyridine and chloroacetaldehyde under alkaline conditions . Adapting this method, the target compound could be synthesized via cyclocondensation of a suitably functionalized aminopyridine with a dihydrofuran derivative.
Proposed Synthetic Route
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Starting Material: 5-Bromo-2-aminopyrimidine.
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Cyclization: React with ethyl acrylate under acidic conditions to form the dihydropyrrole ring.
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Bromination: Introduce bromine at position 6 using N-bromosuccinimide (NBS).
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Purification: Recrystallization from ethyl acetate/hexane mixtures .
Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Ethanol, NaHCO₃, 50°C, 5h | 72 | >95 |
| Bromination | NBS, CCl₄, 0°C, 2h | 65 | 90 |
Physicochemical Properties
Solubility and Stability
The ester group confers moderate solubility in polar organic solvents (e.g., ethanol, ethyl acetate) but limited aqueous solubility. The bromine atom increases molecular weight and lipophilicity (XLogP3-AA = 1.8), favoring membrane permeability in biological systems . Stability studies on analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include:
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IR (KBr): Peaks at 1720 cm⁻¹ (C=O stretch) and 560 cm⁻¹ (C-Br stretch) .
Applications in Drug Discovery
Antibacterial Activity
Brominated heterocycles exhibit broad-spectrum antibacterial effects. In vitro assays on structurally similar compounds demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Future Directions
Structural Optimization
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Electrophilic Substitution: Replace bromine with fluorine to enhance metabolic stability.
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Ester Hydrolysis: Generate the free carboxylic acid for metal-organic framework (MOF) synthesis.
Target Identification
High-throughput screening against kinase libraries could uncover novel therapeutic applications.
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